molecular formula C28H21NO B12596380 Acetamide, N-[2-(9H-fluoren-9-ylidenephenylmethyl)phenyl]- CAS No. 883744-06-7

Acetamide, N-[2-(9H-fluoren-9-ylidenephenylmethyl)phenyl]-

Katalognummer: B12596380
CAS-Nummer: 883744-06-7
Molekulargewicht: 387.5 g/mol
InChI-Schlüssel: ISRCBHYXZVMFRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-[2-(9H-fluoren-9-ylidenephenylmethyl)phenyl]- is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a fluorenylidene group attached to a phenylmethyl group, which is further connected to an acetamide moiety. The molecular formula of this compound is C_24H_19NO, and it has a molecular weight of approximately 337.42 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-(9H-fluoren-9-ylidenephenylmethyl)phenyl]- typically involves multi-step organic reactions. One common method involves the condensation of fluorenone with benzylamine under acidic conditions to form the intermediate, which is then reacted with acetic anhydride to yield the final product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-[2-(9H-fluoren-9-ylidenephenylmethyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Acetamide, N-[2-(9H-fluoren-9-ylidenephenylmethyl)phenyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of Acetamide, N-[2-(9H-fluoren-9-ylidenephenylmethyl)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetamide, N-[2-(9H-fluoren-9-ylidenephenylmethyl)phenyl]- is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

883744-06-7

Molekularformel

C28H21NO

Molekulargewicht

387.5 g/mol

IUPAC-Name

N-[2-[fluoren-9-ylidene(phenyl)methyl]phenyl]acetamide

InChI

InChI=1S/C28H21NO/c1-19(30)29-26-18-10-9-17-25(26)27(20-11-3-2-4-12-20)28-23-15-7-5-13-21(23)22-14-6-8-16-24(22)28/h2-18H,1H3,(H,29,30)

InChI-Schlüssel

ISRCBHYXZVMFRX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=CC=C1C(=C2C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.